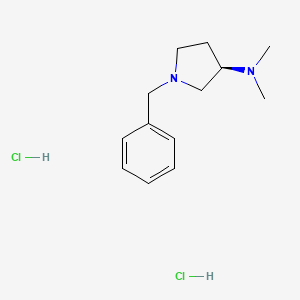

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride

Description

BenchChem offers high-quality (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11H2,1-2H3;2*1H/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYKJDHVUCCZDE-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705211 | |

| Record name | (3R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-70-7 | |

| Record name | (3R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (R)-1-Benzyl-3-dimethylaminopyrrolidine Dihydrochloride

Executive Summary

(R)-1-Benzyl-3-dimethylaminopyrrolidine is a chiral tertiary amine that serves as a critical building block in the synthesis of various pharmacologically active compounds. Its stereochemically defined structure makes it an invaluable intermediate for drug development professionals targeting specific receptor interactions. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for the dihydrochloride salt of the (R)-enantiomer. The selected strategy emphasizes efficiency and stereochemical control, beginning with the chiral resolution of a racemic precursor followed by a classic, high-yield methylation reaction. This document is intended for researchers, chemists, and process scientists, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a chiral center, such as the (R)-configuration at the C3 position, is often crucial for achieving desired biological activity and minimizing off-target effects. (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a stable, crystalline salt form of the parent amine, making it ideal for storage and handling in a research and development setting.

The synthesis of this target molecule presents a core challenge: the establishment of the single (R)-enantiomer. While several strategies exist for generating chiral pyrrolidines, including asymmetric synthesis from acyclic precursors, the most common and industrially viable approach involves the use of a pre-existing chiral pool or the resolution of a racemic intermediate.[1] This guide focuses on the latter strategy for its practicality and cost-effectiveness.

Our selected pathway involves two key transformations:

-

Chiral Resolution: Separation of a racemic mixture of (±)-1-Benzyl-3-aminopyrrolidine using a chiral resolving agent.

-

Exhaustive N-Methylation: Conversion of the resulting primary amine, (R)-1-Benzyl-3-aminopyrrolidine, to the desired tertiary amine via the Eschweiler-Clarke reaction.

This approach is favored for its reliance on well-established, high-yielding reactions and the commercial availability of the necessary starting materials.

Synthesis Pathway and Mechanism

The overall synthetic route is depicted below. The process begins with the resolution of the racemic amine, followed by methylation and subsequent salt formation.

Caption: Overall synthesis pathway from racemic precursor to the final product.

Rationale for Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a premier method for the N-methylation of primary and secondary amines.[2] It utilizes an excess of formaldehyde and formic acid to install methyl groups. The reaction proceeds via reductive amination, where formaldehyde first forms an iminium ion with the amine, which is then reduced by a hydride transfer from formic acid.[3]

Key advantages of this method include:

-

High Yield: The reaction is typically very efficient.

-

Stereochemical Integrity: It does not affect existing chiral centers, preserving the (R)-configuration of the starting material.[2]

-

No Over-alkylation: The reaction reliably stops at the tertiary amine stage without forming quaternary ammonium salts, which is a common side reaction with other alkylating agents like methyl iodide.[3]

Experimental Protocols

Materials and Instrumentation

-

Reagents: (±)-1-Benzyl-3-aminopyrrolidine, (L)-(+)-Tartaric acid, Sodium Hydroxide (NaOH), Formaldehyde (37% solution in water), Formic Acid (≥95%), Hydrochloric Acid (concentrated or as a solution in isopropanol), Ethanol, Dichloromethane, Anhydrous Magnesium Sulfate.

-

Instrumentation: Standard laboratory glassware, magnetic stirrer with heating, rotary evaporator, pH meter or pH paper, filtration apparatus, NMR spectrometer, mass spectrometer, polarimeter.

Step 1 & 2: Chiral Resolution and Liberation of (R)-1-Benzyl-3-aminopyrrolidine

This protocol is adapted from established resolution procedures for similar amines.[4]

-

Salt Formation: In a suitable flask, dissolve racemic (±)-1-Benzyl-3-aminopyrrolidine (1.0 eq.) in ethanol. In a separate flask, dissolve (L)-Tartaric acid (0.5 - 0.6 eq.) in a minimal amount of warm ethanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of (R)-1-Benzyl-3-aminopyrrolidine with (L)-tartaric acid is less soluble and will begin to crystallize. Allow the mixture to stir at elevated temperature (e.g., 60-70 °C) for 1 hour, then cool slowly to room temperature, and finally chill in an ice bath to maximize precipitation.

-

Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold ethanol. The mother liquor will be enriched in the (S)-enantiomer.

-

Liberation of Free Base: Suspend the collected diastereomeric salt in a mixture of water and an organic solvent like dichloromethane.

-

Basification: While stirring vigorously, add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is >12. This neutralizes the tartaric acid and deprotonates the amine.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Benzyl-3-aminopyrrolidine as an oil.

-

Chiral Purity Assessment: The enantiomeric excess (e.e.) of the product should be determined at this stage using chiral HPLC or by measuring its specific rotation and comparing it to literature values.

Step 3: Synthesis of (R)-1-Benzyl-3-dimethylaminopyrrolidine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq.) and formic acid (approx. 3.0 eq.). Stir the mixture.

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (approx. 2.5 eq.) to the mixture. The addition is often exothermic.

-

Heating: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. CO₂ evolution will be observed.

-

Workup: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid to destroy any remaining formic acid.

-

Basification and Extraction: Make the solution strongly basic (pH >12) by the slow addition of aqueous NaOH. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 4: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude (R)-1-Benzyl-3-dimethylaminopyrrolidine free base in a suitable solvent such as isopropanol or diethyl ether.

-

Acidification: While stirring, slowly add a solution of HCl in isopropanol (or bubble HCl gas through the solution) until the solution is acidic and precipitation is complete. The product will precipitate as a white solid.

-

Isolation: Stir the resulting slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Drying: Wash the filter cake with cold solvent (e.g., diethyl ether) and dry under vacuum to yield the final product, (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride.

Process Validation and Data

Effective synthesis relies on careful monitoring and characterization.

| Step | Product | Typical Yield | Purity Assessment Methods | Key Characterization |

| Resolution | (R)-1-Benzyl-3-aminopyrrolidine | 35-45% (of theoretical max) | Chiral HPLC, Polarimetry | Specific Rotation [α] |

| Methylation | (R)-1-Benzyl-3-dimethylaminopyrrolidine | >90% | TLC, GC-MS, ¹H NMR | ¹H NMR (singlet for N(CH₃)₂), MS (M+H)⁺ |

| Salt Formation | Final Dihydrochloride Salt | >95% | Melting Point, ¹H NMR | Sharp Melting Point, ¹H NMR shifts |

Trustworthiness through Self-Validation: Each step includes a clear endpoint determination (e.g., consumption of starting material by TLC/GC-MS) and purification protocol. The final product's identity and purity should be unequivocally confirmed by comparing its spectral data (¹H NMR, ¹³C NMR, MS) and physical properties (melting point, specific rotation) with established reference values.

Safety Considerations

-

Benzylamine Derivatives: These compounds are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formic Acid: Corrosive and causes severe burns. Handle with extreme care.

-

Formaldehyde: A known carcinogen and sensitizer. All operations should be conducted in a fume hood.

-

Hydrochloric Acid: Highly corrosive. Use appropriate PPE.

-

Exothermic Reactions: The addition of formaldehyde and subsequent basification steps can be exothermic. Use an ice bath for cooling and add reagents slowly.

References

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Krasavin, M. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- Google Patents. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

-

PubMed Central (PMC). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]

- Supporting Information for a scientific publication. (Note: A generic supporting information document was found, providing general procedures for synthesis.)

- Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(1), 74–79.

-

Organic Syntheses. Acrylamide, N-benzyl-. [Link]

-

ResearchGate. Synthesis of 3-arylidenepyrrolidines (microreview). [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

-

MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

ZYJ Chemicals. (R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate. [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

-

ACS Publications. Simplified Version of the Eschweiler–Clarke Reaction. [Link]

-

ACS Publications. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

-

National Institutes of Health (NIH). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

-

ResearchGate. ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.. [Link]

-

YouTube. Eschweiler-Clarke Reaction. [Link]

-

ACS Publications. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. [Link]

-

Organic Chemistry Portal. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. [Link]

-

CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride CAS number 1235058-59-9

An In-Depth Technical Guide to (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride (CAS 1235058-59-9): A Chiral Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of stereochemically pure, potent, and selective therapeutic agents is paramount. Chiral building blocks are the foundational elements that enable the construction of complex molecular architectures with precise three-dimensional orientations. (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride, identified by CAS number 1235058-59-9, has emerged as a significant intermediate in this field. This molecule provides a rigid, stereodefined pyrrolidine scaffold, a privileged structure found in a multitude of biologically active compounds.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, the critical role of its chirality, plausible synthetic routes, and its diverse applications. By synthesizing technical data with practical insights, this document serves as a resource for leveraging this valuable building block in the design and synthesis of next-generation pharmaceuticals, particularly those targeting the central nervous system and metabolic disorders.

Core Physicochemical and Structural Characteristics

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral organic salt valued for its utility as a synthetic intermediate.[] The molecule's structure is defined by three key components: a pyrrolidine ring, a chiral center at the C3 position bearing a dimethylamino group, and a benzyl group protecting the ring's nitrogen atom. The dihydrochloride form enhances its stability and handling characteristics compared to the free base.

The benzyl group serves as a robust protecting group for the secondary amine of the pyrrolidine ring, which can be removed in later synthetic stages if required. The tertiary dimethylamino group at the C3 position is a key functional handle, influencing the molecule's basicity, polarity, and potential for interaction with biological targets. The "(R)" stereochemistry at this C3 position is crucial, as it dictates the spatial arrangement of substituents, which is often a determining factor in pharmacological activity.[2]

| Property | Value | Reference |

| CAS Number | 1235058-59-9 | [] |

| IUPAC Name | (3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | [] |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | [] |

| Molecular Weight | 277.23 g/mol | [] |

| Topological Polar Surface Area | 6.5 Ų | [] |

| Rotatable Bond Count | 3 | [] |

| Hydrogen Bond Acceptor Count | 2 | [] |

| Formal Charge | 0 | [] |

| Physical State | Solid (inferred from dihydrochloride salt form) |

The Strategic Importance of Chirality in Drug Design

The development of single-enantiomer drugs is a cornerstone of modern pharmaceutical science. The human body is a chiral environment, and as such, stereoisomers of a drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[2]

The industry has increasingly adopted a "chiral-switch" approach for existing racemates and prioritizes the development of new chemical entities in their enantiomerically pure form.[2] This strategy has led to drugs with improved therapeutic indices, offering greater potency and safety. Notable examples of successful single-enantiomer drugs include Levetiracetam (an antiepileptic) and Lacosamide (an anticonvulsant), which underscore the benefits of stereochemical purity.[2]

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride serves as a direct answer to the need for enantiomerically pure starting materials. By incorporating this building block, chemists can ensure that the critical C3 stereocenter is fixed in the desired (R)-configuration from an early stage, avoiding the costly and often inefficient separation of enantiomers later in the synthesis. This accelerates the drug discovery process and ensures the stereochemical integrity of the final active pharmaceutical ingredient (API).

Synthesis and Purification

While multiple synthetic routes to chiral 3-aminopyrrolidines exist, a highly efficient and common strategy for preparing (R)-1-Benzyl-3-dimethylaminopyrrolidine involves the N,N-dimethylation of a readily available chiral precursor. The final step involves salt formation to yield the stable dihydrochloride product.

Plausible Synthetic Pathway

A logical and field-proven approach is the reductive amination of (R)-1-benzyl-3-aminopyrrolidine. The Eschweiler-Clarke reaction is particularly well-suited for this transformation, as it utilizes formaldehyde and formic acid in a one-pot procedure to achieve exhaustive methylation of the primary amine to the desired tertiary amine with high yield and minimal side products.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride from (R)-1-benzyl-3-aminopyrrolidine.

Step 1: N,N-Dimethylation (Eschweiler-Clarke Reaction)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-1-benzyl-3-aminopyrrolidine (1.0 eq).

-

Add aqueous formaldehyde (37 wt. %, 2.5 eq) followed by formic acid (98%, 3.0 eq) slowly at 0 °C.

-

Causality: The reaction is exothermic; slow addition prevents overheating. Formic acid serves as both the reducing agent and a catalyst.

-

-

Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Self-Validation: The reaction is complete when the starting primary amine spot is no longer visible.

-

-

Cool the mixture to room temperature and basify to pH > 12 with 4M NaOH solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, (R)-1-Benzyl-3-dimethylaminopyrrolidine.[3]

Step 2: Dihydrochloride Salt Formation

-

Dissolve the crude free base from Step 1 in a minimal amount of isopropanol or diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether (2.1 eq) with vigorous stirring.

-

Causality: Using a slight excess of HCl ensures complete protonation of both nitrogen atoms. The non-polar solvent promotes precipitation of the salt.

-

-

A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to yield (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride as a white to off-white solid.[4]

Applications in Medicinal Chemistry and Drug Discovery

The true value of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride lies in its role as a versatile chiral building block.[5][6] Its rigid, three-dimensional structure is ideal for creating molecules that can fit into specific and challenging protein binding pockets.[7]

-

Neuroscience: The pyrrolidine scaffold is a common feature in many CNS-active compounds. This building block is an excellent starting point for synthesizing novel analgesics, antidepressants, and agents for treating neurological disorders.[3] For instance, derivatives of related aminopyrrolidines have been investigated as N-type calcium channel blockers for analgesia.[8]

-

Metabolic Diseases: Chiral aminopyrrolidines are central to the structure of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The precursor (R)-1-benzyl-3-aminopyrrolidine is a known intermediate for the synthesis of Dutogliptin.[9] The dimethylamino derivative offers a scaffold for creating analogues with modified properties, such as altered bioavailability or metabolic stability.

-

Antiviral and Anticancer Agents: The pyrrolidine ring is a key component of numerous antiviral and anticancer drugs.[10][11] This building block allows for the diastereoselective synthesis of densely substituted pyrrolidines, which can be further elaborated into complex therapeutic agents.[10]

Caption: Drug discovery workflow using the chiral building block.

Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of the building block is critical for its successful application. A standard battery of analytical tests should be performed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key expected signals in ¹H NMR would include aromatic protons from the benzyl group, diastereotopic protons on the pyrrolidine ring, and a singlet for the N,N-dimethyl group.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a parent ion peak corresponding to the cationic free base [C₁₃H₂₁N₂]⁺.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is essential to confirm the enantiomeric purity (enantiomeric excess, ee). The analysis should demonstrate an ee of >98% for high-quality material.

-

Elemental Analysis: Provides confirmation of the elemental composition (C, H, N, Cl) and verifies the dihydrochloride stoichiometry.

Safety, Handling, and Storage

While a specific safety data sheet for CAS 1235058-59-9 is not widely available, data from structurally related compounds like its free base and benzyldimethylamine indicate that it should be handled with care.[12][13]

-

Hazard Identification: Assumed to be corrosive and a severe irritant to the skin, eyes, and respiratory tract.[13][14] Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[15]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16] Avoid generating dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][17] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is more than just a chemical reagent; it is a key enabler of innovation in drug discovery. Its defined stereochemistry, versatile functionality, and incorporation of the privileged pyrrolidine scaffold make it an invaluable asset for medicinal chemists. By providing a reliable and efficient route to enantiomerically pure complex molecules, this building block helps to shorten development timelines and enhances the potential for creating safer, more effective therapeutics. As the demand for targeted and stereochemically precise drugs continues to grow, the importance of foundational intermediates like this one will only increase.

References

- Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65, 11703−11725.

-

Zhu Yanjia Technology. (n.d.). (R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Benzyl-3-(dimethylamino)pyrrolidine. Retrieved from [Link]

- Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-12.

- Google Patents. (n.d.). CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

- Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Ted Pella, Inc. (2021). Safety Data Sheet BDMA, Benzyldimethylamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

ILO/WHO. (n.d.). ICSC 1340 - BENZYLDIMETHYLAMINE. Retrieved from [Link]

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

PubMed. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Retrieved from [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

Sources

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. tedpella.com [tedpella.com]

- 13. 1-Benzyl-3-(dimethylamino)pyrrolidine | 69478-77-9 | TCI AMERICA [tcichemicals.com]

- 14. ICSC 1340 - BENZYLDIMETHYLAMINE [chemicalsafety.ilo.org]

- 15. fishersci.es [fishersci.es]

- 16. fishersci.com [fishersci.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Benzyl-3-dimethylaminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. These intrinsic characteristics govern a compound's behavior from the moment of synthesis through to its ultimate biological effect. For the chiral amine salt, (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride, a molecule of interest in medicinal chemistry, these properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of the core physicochemical attributes of this compound, offering both synthesized data and detailed, field-proven experimental protocols. Our objective is to equip researchers with the foundational knowledge and practical methodologies necessary to effectively handle, formulate, and evaluate this promising chemical entity.

Chemical Identity and Structural Elucidation

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral organic compound featuring a pyrrolidine ring, a benzyl group, and a dimethylamino substituent. The "(R)" designation specifies the stereochemistry at the chiral center of the pyrrolidine ring. As a dihydrochloride salt, both the tertiary amine of the pyrrolidine ring and the dimethylamino group are protonated, forming a dication that is ionically bonded with two chloride anions. This salt formation significantly influences the compound's physical state, solubility, and stability compared to its free base form.[1][2]

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | (3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | [] |

| CAS Number | 1235058-59-9 | [] |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | [] |

| Molecular Weight | 277.23 g/mol | [] |

| Canonical SMILES | CN(C)C1CCN(C1)CC2=CC=CC=C2.Cl.Cl | [] |

| InChI Key | QFYKJDHVUCCZDE-FFXKMJQXSA-N | [] |

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are pivotal in determining its developability. The following table summarizes the key known and predicted properties of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride. It is important to note that while some data is derived from computational predictions, these values provide a valuable starting point for experimental design.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Significance in Drug Development |

| Melting Point | Predicted: 160-180 °C | Computational Estimation | Purity assessment, solid-state stability, and formulation development. |

| Aqueous Solubility | Predicted: High | Computational Estimation | Crucial for dissolution, bioavailability, and formulation of parenteral dosage forms. |

| LogP (Octanol-Water Partition Coefficient) | 3.36 (Computed for free base) | Computational (ACD/Labs) | Predicts lipophilicity, which influences membrane permeability and in vivo distribution.[] |

| pKa | Predicted: pKa₁: ~8.5-9.5 (dimethylamino), pKa₂: ~10.5-11.5 (pyrrolidine N) | Computational Estimation | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |

Synthesis and Salt Formation: A Practical Approach

The synthesis of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride involves a multi-step process that requires careful control of stereochemistry. A plausible synthetic route begins with a chiral starting material to ensure the desired (R)-enantiomer is obtained.[4]

Enantioselective Synthesis of (R)-1-Benzyl-3-dimethylaminopyrrolidine

A common strategy for synthesizing chiral pyrrolidine derivatives is to start from a readily available chiral precursor, such as (R)-(+)-1-Benzyl-3-pyrrolidinol.[5] The synthesis can proceed via the following conceptual steps:

-

Activation of the Hydroxyl Group: The hydroxyl group of (R)-(+)-1-Benzyl-3-pyrrolidinol is converted to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine.

-

Nucleophilic Substitution with Dimethylamine: The resulting tosylate or mesylate is then subjected to nucleophilic substitution with an excess of dimethylamine. This reaction displaces the leaving group and introduces the dimethylamino moiety, yielding (R)-1-Benzyl-3-dimethylaminopyrrolidine.

Caption: Synthetic workflow for (R)-1-Benzyl-3-dimethylaminopyrrolidine.

Formation of the Dihydrochloride Salt

The conversion of the free base to the dihydrochloride salt is a straightforward acid-base reaction.[1] This process is often employed to improve the compound's stability, crystallinity, and aqueous solubility.[2]

-

Dissolution: The synthesized (R)-1-Benzyl-3-dimethylaminopyrrolidine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base. The addition of two molar equivalents of HCl ensures the protonation of both nitrogen atoms.

-

Precipitation and Isolation: The dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield the final product.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of this guide, the following section details standardized, field-proven protocols for the experimental determination of the key physicochemical properties of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance.

Protocol:

-

Sample Preparation: A small amount of the dry (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The apparatus is pre-heated to a temperature approximately 10-15 °C below the expected melting point.

-

The capillary tube is inserted into the heating block.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent system.

Protocol:

-

Sample Preparation: An excess amount of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A clear aliquot of the supernatant is carefully removed, filtered through a 0.22 µm filter to remove any remaining solid particles, and then diluted appropriately. The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a highly accurate method for determining the ionization constants (pKa) of a compound. For a molecule with two basic centers like (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride, two pKa values are expected.

Protocol:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel and stirred continuously. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette. The pH of the solution is recorded after each addition, allowing for equilibration.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The two equivalence points, corresponding to the neutralization of the two protonated amine groups, will be observed. The pKa values are determined from the pH at the half-equivalence points.

Stability Considerations

As a dihydrochloride salt of a tertiary amine, (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is expected to be a stable, crystalline solid under standard storage conditions (room temperature, protected from light and moisture). However, in solution, its stability may be influenced by factors such as pH, temperature, and light exposure.

A formal stability study would involve subjecting solutions of the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing the samples at specified time points using a stability-indicating HPLC method. Such a method would be developed to separate the parent compound from any potential degradation products.

Conclusion

The physicochemical properties of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride are critical to its potential as a research tool or therapeutic agent. While computational predictions provide a useful starting point, experimental determination of properties such as melting point, aqueous solubility, and pKa is essential for accurate characterization. The protocols outlined in this guide provide a robust framework for obtaining this vital data. A comprehensive understanding of these properties will empower researchers to make informed decisions regarding formulation, analytical method development, and the design of further studies to explore the biological activity of this compound.

References

-

Pharmaffiliates. (n.d.). 1-Benzyl-3-(dimethylamino)pyrrolidine. Retrieved from [Link]

-

Smith, J. (2022, June 7). Amine and HCl - salt formation reaction. YouTube. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). (R)-1-Benzyl-3-dimethylaminopyrrolidine Dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

-

Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of (R)-1-Benzyl-3-dimethylaminopyrrolidine Dihydrochloride

Abstract

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral pyrrolidine derivative of significant interest in pharmaceutical research and asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups make it a valuable building block for creating complex, biologically active molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and the analytical techniques essential for its characterization. We delve into the causality behind experimental choices for structural elucidation and present field-proven insights for researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its conformational flexibility, when appropriately substituted, allows for precise three-dimensional arrangements that can optimize interactions with biological targets.[1] The introduction of a chiral center, as seen in (R)-1-Benzyl-3-dimethylaminopyrrolidine, adds a critical layer of stereochemical control. This control is paramount in modern drug design, where enantiomers of a compound often exhibit vastly different efficacy and toxicity profiles.[2]

This technical guide offers an in-depth examination of the dihydrochloride salt of (R)-1-Benzyl-3-dimethylaminopyrrolidine. We will explore its structural features, the analytical workflows used to confirm its identity and purity, and its applications as a key intermediate in the synthesis of novel therapeutic agents.[3][4]

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its basic chemical and physical data. These properties are critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | [] |

| CAS Number | 1235058-59-9 | [] |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | [] |

| Molecular Weight | 277.23 g/mol | [] |

| Appearance | Typically a solid (as the dihydrochloride salt) | Inferred |

| Solubility | Soluble in water and polar organic solvents like methanol/ethanol | Inferred |

| Storage | 2-8°C Refrigerator, protected from moisture | [6] |

Note: Data for the free base, (R)-1-Benzyl-3-dimethylaminopyrrolidine (CAS: 69478-77-9), includes a boiling point of 117 °C/2.3 mmHg and a refractive index of n20/D 1.52.[3]

Molecular Structure and Stereochemistry

The structure of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is defined by several key features:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. This core provides a robust and conformationally adaptable scaffold.[1]

-

Benzyl Group (Bn): Attached to the ring nitrogen (N-1), this bulky, aromatic group influences the molecule's steric profile and electronic properties. It can also serve as a protecting group that can be removed via hydrogenolysis.

-

Dimethylamino Group: A tertiary amine at the C-3 position. This group is basic and serves as a key functional handle for further synthetic transformations.

-

(R)-Stereocenter: The carbon at the C-3 position is a chiral center with the Rectus (R) configuration. This specific stereochemistry is crucial for its role in asymmetric synthesis and its interaction with chiral biological systems.[7]

-

Dihydrochloride Salt: The presence of two equivalents of hydrochloric acid results in the protonation of the two basic nitrogen atoms: the tertiary amine of the pyrrolidine ring (N-1) and the exocyclic dimethylamino group. This salt formation enhances the compound's stability and crystallinity, making it easier to handle and purify compared to the free base, which is often a liquid.[3][]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure pyrrolidines is a well-established field. A common strategy involves the synthesis of the racemic compound, 1-Benzyl-3-dimethylaminopyrrolidine, followed by chiral resolution.

A representative method involves:

-

Synthesis of Racemic Precursor: Starting with a commercially available material like 1-benzylpyrrolidin-3-one. Reductive amination with dimethylamine would yield the racemic free base.

-

Chiral Resolution: The racemate is then treated with a chiral acid, such as L-tartaric acid, in a suitable solvent.[4] This forms two diastereomeric salts. Due to their different physical properties, one salt will preferentially crystallize from the solution.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the desired (R)-enantiomer.

-

Salt Formation: Finally, the purified (R)-amine is treated with hydrochloric acid to form the stable dihydrochloride salt.

Spectroscopic and Analytical Characterization

Confirming the molecular structure and purity of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride requires a suite of analytical techniques. The causality for selecting this multi-technique approach lies in its power to provide orthogonal, self-validating data.

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the dihydrochloride salt and dissolve it in ~0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD). The choice of a protic solvent is logical here due to the salt's high polarity.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record the spectrum at 25 °C. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Fourier transform the data, apply phase correction, and calibrate the chemical shift axis using the residual solvent peak.

Expected ¹H and ¹³C NMR Data (in D₂O):

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Benzyl Aromatic (5H) | 7.4 - 7.6 (m) | ~129-132 | Typical region for monosubstituted benzene ring protons. |

| Benzyl CH₂ (2H) | ~4.4 (s) | ~60 | Deshielded by the adjacent aromatic ring and the protonated nitrogen. |

| Pyrrolidine Ring (5H) | 3.0 - 4.0 (m) | ~30-70 | Complex, overlapping multiplets due to diastereotopicity and coupling. The proton at C3 will be significantly deshielded. |

| Dimethylamino CH₃ (6H) | ~2.9 (s) | ~45 | A sharp singlet, deshielded due to the positive charge on the adjacent nitrogen. |

Note: The exact chemical shifts can vary based on solvent and concentration. 2D NMR experiments like COSY would be required to definitively assign the complex pyrrolidine ring protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. Electrospray Ionization (ESI) is the method of choice because it is a soft ionization technique suitable for polar, pre-ionized salts.

The expected result in positive-ion mode would be the detection of the free base's molecular ion [M+H]⁺.

-

Molecular Formula (Free Base): C₁₃H₂₀N₂[8]

-

Exact Mass (Free Base): 204.1626

-

Expected [M+H]⁺: m/z 205.1705

Infrared (IR) Spectroscopy

FT-IR is used to identify the presence of key functional groups.

-

~2400-2700 cm⁻¹ (broad): N-H stretch from the protonated tertiary amines (R₃N⁺-H). This is a characteristic broad absorption.

-

~2900-3100 cm⁻¹: C-H stretches from the aromatic and aliphatic groups.

-

~1450-1600 cm⁻¹: C=C stretches from the aromatic ring.

Applications in Research and Drug Development

The utility of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride stems from its defined stereochemistry and versatile functionality.

-

Chiral Building Block: It serves as a key intermediate in the synthesis of more complex molecules.[3] Its pre-defined stereocenter at C-3 allows chemists to build additional stereocenters with a high degree of control, which is essential for developing enantiomerically pure active pharmaceutical ingredients (APIs).[2]

-

Ligand in Asymmetric Catalysis: Chiral amines are widely used as ligands for transition metals in catalytic reactions. The nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a reaction.[1]

-

Scaffold for Bioactive Molecules: The pyrrolidine nucleus is a core component of drugs targeting a wide range of conditions, including neurological disorders.[3][9] This compound can be used as a starting point for synthesizing analogs to explore structure-activity relationships (SAR) in drug discovery programs. For instance, related chiral pyrrolidine and piperidine scaffolds are used to enhance biological activity, improve pharmacokinetic properties, and increase selectivity for specific targets.[7][10]

Handling, Storage, and Safety

As a dihydrochloride salt of an amine, this compound is classified as a corrosive and irritant.

-

Hazards: Causes skin irritation and serious eye damage.[11] May cause respiratory irritation. The free base is often flammable and corrosive.[12][13][14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6] Its hygroscopic nature means it can absorb moisture from the air, so protection from humidity is crucial.

Conclusion

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is more than just a chemical intermediate; it is an enabling tool for the precise construction of complex chiral molecules. A thorough understanding of its three-dimensional structure, confirmed through a logical and multi-faceted analytical workflow, is the foundation of its application. For researchers in drug development and organic synthesis, this compound provides a reliable and stereochemically defined scaffold to build the next generation of therapeutic agents and catalysts. Its proper handling and characterization are paramount to achieving reproducible and successful scientific outcomes.

References

-

Chongqing Zhuyan Jia Technology Co., Ltd. (n.d.). (R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Benzyl-3-(dimethylamino)pyrrolidine | CAS 69478-77-9. Retrieved from [Link]

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In New Aspects in Medicinal Chemistry. IntechOpen.

- Google Patents. (2012). CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine.

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

ILO-WHO. (n.d.). ICSC 1340 - BENZYLDIMETHYLAMINE. Retrieved from [Link]

- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Ted Pella, Inc. (2021). Safety Data Sheet: BDMA, Benzyldimethylamine. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. ICSC 1340 - BENZYLDIMETHYLAMINE [chemicalsafety.ilo.org]

- 14. tedpella.com [tedpella.com]

A Technical Guide to the Spectroscopic Characterization of (R)-1-Benzyl-3-dimethylaminopyrrolidine Dihydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride, a chiral amine of significant interest in pharmaceutical research and development. As a key intermediate in the synthesis of various bioactive molecules, its unambiguous structural confirmation is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride (CAS Number: 1235058-59-9) is a derivative of pyrrolidine featuring a benzyl group on the ring nitrogen, a dimethylamino group at the 3-position, and presented as a dihydrochloride salt.[3] The presence of a stereocenter at the 3-position imparts chirality to the molecule, making stereospecific characterization crucial. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical intermediates.

This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational understanding for its identification and quality control during synthesis and formulation.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride dictates its interaction with various spectroscopic techniques. The key structural motifs to consider are:

-

Aromatic Ring: The benzyl group's phenyl ring will exhibit characteristic signals in both NMR and IR spectroscopy.

-

Pyrrolidine Ring: The saturated five-membered ring will have a complex set of proton and carbon signals in NMR, influenced by its conformation and the substituents.

-

Tertiary Amines: The two tertiary amine nitrogens (one in the ring and the exocyclic dimethylamino group) will be protonated in the dihydrochloride salt, significantly impacting the chemical shifts of adjacent protons and carbons.

-

Chiral Center: The stereochemistry at the C3 position will influence the magnetic environment of the pyrrolidine ring protons.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride, both ¹H and ¹³C NMR will provide critical information. The protonation of the two nitrogen atoms will lead to significant downfield shifts of the adjacent protons and carbons compared to the free base.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H and O-H protons may exchange with deuterium.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2 seconds.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the protons of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| Benzyl-CH₂ | ~3.8 - 4.2 | Singlet or AB quartet | 2H |

| Pyrrolidine-CH (C3) | ~3.0 - 3.5 | Multiplet | 1H |

| Pyrrolidine-CH₂ (C2, C5) | ~2.8 - 3.4 | Multiplet | 4H |

| Pyrrolidine-CH₂ (C4) | ~2.0 - 2.5 | Multiplet | 2H |

| N(CH₃)₂ | ~2.8 - 3.2 | Singlet | 6H |

| N-H⁺ | Broad, variable | Broad singlet | 2H |

Causality Behind Predictions:

-

The aromatic protons of the benzyl group are expected in the typical aromatic region.

-

The benzylic protons will be downfield due to the adjacent electron-withdrawing quaternary ammonium group.

-

The pyrrolidine ring protons will show complex splitting patterns due to diastereotopicity and coupling with each other. The proton at the chiral center (C3) will be coupled to the adjacent methylene protons.

-

The dimethylamino protons are expected to be a singlet, shifted downfield due to the protonation of the nitrogen.

-

The N-H protons of the ammonium ions will likely be broad and their chemical shift will be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are tabulated below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl-C (quaternary) | ~130 - 135 |

| Phenyl-CH | ~128 - 130 |

| Benzyl-CH₂ | ~60 - 65 |

| Pyrrolidine-CH (C3) | ~65 - 70 |

| Pyrrolidine-CH₂ (C2, C5) | ~50 - 60 |

| Pyrrolidine-CH₂ (C4) | ~25 - 35 |

| N(CH₃)₂ | ~40 - 45 |

Causality Behind Predictions:

-

The aromatic carbons will appear in the characteristic downfield region.

-

The carbons adjacent to the positively charged nitrogen atoms (Benzyl-CH₂, Pyrrolidine-C2, C5, C3, and the N-methyl carbons) will experience a significant deshielding effect, resulting in downfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Analysis

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or KBr pellet.

Predicted IR Absorption Bands

The following table lists the expected characteristic IR absorption bands for (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ stretch (Ammonium) | 2400 - 2800 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

| C-H bend (Aromatic) | 690 - 900 | Strong |

Interpretation of Key Bands:

-

The most prominent feature will be the broad and strong absorption in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations in an ammonium salt.

-

The aromatic C-H and C=C stretching bands will confirm the presence of the benzyl group.

-

The aliphatic C-H stretching bands arise from the pyrrolidine ring and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the dihydrochloride salt, electrospray ionization (ESI) is the preferred method.

Experimental Protocol for MS Analysis

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of formic acid can be added to promote ionization.

Data Acquisition:

-

Ionization Mode: Positive ion mode electrospray ionization (ESI+).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

Expected Mass Spectrum

In the positive ion ESI mass spectrum, the molecule is expected to be detected as the protonated free base [M+H]⁺, where M is the free base (R)-1-Benzyl-3-dimethylaminopyrrolidine.

Predicted m/z Values:

| Ion | Chemical Formula | Calculated Monoisotopic Mass |

| [M+H]⁺ | [C₁₃H₂₁N₂]⁺ | 205.1705 |

| [M+Na]⁺ | [C₁₃H₂₀N₂Na]⁺ | 227.1524 |

Expected Fragmentation Pattern: The primary fragmentation pathway would likely involve the loss of the benzyl group or cleavage of the pyrrolidine ring.

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion of (R)-1-Benzyl-3-dimethylaminopyrrolidine.

Conclusion

The comprehensive spectroscopic analysis of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride through NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. This guide offers a detailed framework for the expected spectral data and the underlying principles governing the observed spectroscopic features. While the data presented is predictive, it serves as a strong foundation for researchers working with this important pharmaceutical intermediate. For definitive characterization, comparison with experimentally obtained data from a certified reference standard is always recommended.

References

-

PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. [Link]

-

Pharmaffiliates. 1-Benzyl-3-(dimethylamino)pyrrolidine. [Link]

Sources

Chirality and stereochemistry of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride

An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-1-Benzyl-3-dimethylaminopyrrolidine Dihydrochloride

Abstract

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, combined with a specific stereochemical configuration, makes it a valuable intermediate for the synthesis of complex molecular architectures with defined three-dimensional orientations. This guide provides a comprehensive technical overview of its stereochemistry, a robust and efficient enantioselective synthetic route, and the critical analytical methodologies required to verify its structural integrity and enantiomeric purity. The causality behind experimental choices is emphasized throughout, ensuring that this document serves not only as a procedural guide but also as a resource for deeper scientific understanding.

The Strategic Importance of Chirality in Modern Drug Development

The vast majority of biological systems, including enzymes, receptors, and nucleic acids, are inherently chiral. This molecular "handedness" dictates that the two enantiomers of a chiral drug can—and often do—exhibit markedly different pharmacological and toxicological profiles.[1] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1]

This fundamental principle has been recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA), which has established clear guidelines for the development of single-enantiomer drugs.[2] The shift from racemic mixtures to enantiopure compounds allows for:

-

Improved Therapeutic Index: By eliminating the inactive or harmful distomer, the therapeutic window of a drug can be significantly widened.

-

Reduced Metabolic Burden: The body is not required to metabolize an unnecessary isomeric ballast.

-

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a single enantiomer is often more predictable than that of a racemic mixture.

-

Enhanced Target Specificity: A single enantiomer can offer higher affinity and selectivity for its biological target, reducing off-target effects.

Therefore, the synthesis and rigorous analysis of stereochemically pure intermediates like (R)-1-Benzyl-3-dimethylaminopyrrolidine are not merely academic exercises; they are foundational to the development of safer and more effective medicines.[2]

Stereochemical Assignment and Physicochemical Properties

The stereochemistry of the target molecule is defined by the chiral center at the C3 position of the pyrrolidine ring. The absolute configuration is assigned as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules.[3]

CIP Priority Assignment for (R)-1-Benzyl-3-dimethylaminopyrrolidine:

-

-N(CH₃)₂ (Dimethylamino group): The nitrogen atom (atomic number 7) has the highest priority.

-

-CH₂-N(Bn)-CH₂- (Pyrrolidine ring path towards C2/N1): The path towards the benzylic nitrogen takes precedence over the path towards the C4 methylene group.

-

-CH₂- (Pyrrolidine ring path towards C4): This methylene carbon has the next highest priority.

-

-H (Hydrogen): The hydrogen atom has the lowest priority.

When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the path from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the designation (R) .[4]

Table 1: Physicochemical and Stereochemical Properties

| Property | Value | Source/Note |

| IUPAC Name | (3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride | --- |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | Calculated |

| Molecular Weight | 277.24 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | General property of amine salts |

| Chiral Center | C3 of the pyrrolidine ring | Structural Analysis |

| Absolute Configuration | (R) | Cahn-Ingold-Prelog Rules[3] |

| Specific Optical Rotation [α] | To be determined experimentally. See Protocol 4. | A published value is not readily available for the dihydrochloride salt. |

Enantioselective Synthesis Pathway

A robust and efficient synthesis is critical for producing high-purity chiral intermediates. The presented pathway leverages a commercially available chiral starting material, thereby avoiding a potentially complex chiral resolution step. The chosen method is the Eschweiler-Clarke reaction , a classic and highly reliable procedure for the exhaustive N-methylation of primary amines.[5][6] This reaction is known to proceed without racemization of adjacent chiral centers, making it ideal for this application.[6]

The overall transformation consists of two main steps:

-

N,N-Dimethylation: Reductive methylation of (R)-(-)-1-Benzyl-3-aminopyrrolidine.

-

Salt Formation: Conversion of the resulting tertiary amine free base to its stable dihydrochloride salt.

Caption: Enantioselective synthesis of the target compound.

Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction

Causality: This protocol is chosen for its high yield, operational simplicity, and chemoselectivity. It methylates primary and secondary amines to tertiary amines without forming quaternary ammonium salts.[6] Formic acid acts as the reducing agent (hydride source), and formaldehyde provides the methyl groups. The reaction is irreversible due to the formation of carbon dioxide gas.[5]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq).

-

Reagent Addition: Add formic acid (98-100%, ~2.5-3.0 eq) followed by aqueous formaldehyde (37 wt. % in H₂O, ~2.5-3.0 eq). The addition may be exothermic and should be done cautiously.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup (Quenching): Cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the effervescence ceases and the aqueous layer is basic (pH > 10).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-Benzyl-3-dimethylaminopyrrolidine free base. The product can be further purified by column chromatography if necessary.

Protocol 2: Dihydrochloride Salt Formation

Causality: The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding free base, which is often an oil and can be hygroscopic or air-sensitive.[7] Using anhydrous HCl in an organic solvent ensures the precipitation of the anhydrous salt form.[8]

Methodology:

-

Dissolution: Dissolve the purified (R)-1-Benzyl-3-dimethylaminopyrrolidine free base (1.0 eq) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring at 0 °C (ice bath), add a solution of hydrogen chloride in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise (~2.0-2.2 eq).

-

Precipitation: The dihydrochloride salt should precipitate out of the solution as a solid. Continue stirring for 30-60 minutes at 0 °C to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the product under vacuum to a constant weight.

Analytical Verification and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (ee) of the final product. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Table 2: Predicted Spectroscopic Data for (R)-1-Benzyl-3-dimethylaminopyrrolidine Dihydrochloride

Note: These are predicted values based on the structure and typical chemical shift ranges. Experimental verification is required.

| ¹H NMR (400 MHz, D₂O) | Predicted δ (ppm) | Multiplicity | Assignment |

| Phenyl Protons | ~7.4-7.6 | m | 5H, -C₆H₅ |

| Benzyl CH₂ | ~4.3-4.5 | s or ABq | 2H, -CH₂ -Ph |

| Pyrrolidine CH (C3) | ~3.8-4.1 | m | 1H, -CH -N(CH₃)₂ |

| Pyrrolidine CH₂ (C2, C5) | ~3.4-3.9 | m | 4H, Ring CH₂ adjacent to N1 |

| Dimethylamino CH₃ | ~2.9-3.1 | s | 6H, -N(CH₃ )₂ |

| Pyrrolidine CH₂ (C4) | ~2.3-2.7 | m | 2H, Ring CH₂ adjacent to C3 |

| ¹³C NMR (100 MHz, D₂O) | Predicted δ (ppm) | Assignment |

| Phenyl C (Quaternary) | ~130-132 | C |

| Phenyl CH | ~129-131 | CH |

| Pyrrolidine CH (C3) | ~65-68 | CH |

| Benzyl CH₂ | ~58-61 | CH₂ |

| Pyrrolidine CH₂ (C2, C5) | ~52-56 | CH₂ |

| Dimethylamino CH₃ | ~42-45 | CH₃ |

| Pyrrolidine CH₂ (C4) | ~28-32 | CH₂ |

Causality for Predicted Shifts: Protonation of the two nitrogen atoms in the dihydrochloride salt will cause a significant downfield shift for all adjacent protons and carbons compared to the free base, due to the deshielding effect of the positive charges.[9][10]

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for determining the enantiomeric purity of a compound.[2] It physically separates the two enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective for separating a wide range of chiral molecules, including amines.[11]

Methodology (Method Development Starting Point):

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: Chiralcel® OD-H or a similar polysaccharide-based column.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Start with a ratio of 90:10 (Hexane:IPA) and adjust as needed to achieve baseline separation. A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape for basic analytes.

-

Sample Preparation: Prepare a solution of the final product at ~1 mg/mL in the mobile phase. To identify the peaks, also prepare a sample of the racemic 1-Benzyl-3-dimethylaminopyrrolidine.

-

Analysis:

-

Set the flow rate to 1.0 mL/min.

-

Set the detection wavelength (e.g., 210 nm or 254 nm).

-

Inject the racemic standard first to determine the retention times of the (R) and (S) enantiomers.

-

Inject the sample of the synthesized product.

-

-

Calculation of Enantiomeric Excess (ee):

-

Integrate the peak areas for both enantiomers.

-

Calculate the ee% using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

-

Protocol 4: Polarimetry for Specific Rotation